molecular formula C22H38O7 B072279 (Palmitoyloxy)-L-ascorbic acid CAS No. 1330-84-3

(Palmitoyloxy)-L-ascorbic acid

Cat. No. B072279
CAS RN: 1330-84-3
M. Wt: 414.5 g/mol
InChI Key: DLPACQFCRQUOOZ-PXNSSMCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Palmitoyloxy)-L-ascorbic acid, commonly known as Ascorbyl Palmitate, is a fat-soluble derivative of Vitamin C. It is a powerful antioxidant that is widely used in the food, cosmetic, and pharmaceutical industries. Ascorbyl Palmitate has gained significant attention in scientific research due to its potential health benefits and application in various fields.

Mechanism of Action

Ascorbyl Palmitate works by scavenging free radicals and preventing oxidative damage to cells and tissues. It also inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and improving overall health.
Biochemical and Physiological Effects:
Ascorbyl Palmitate has been shown to improve skin health by reducing the appearance of wrinkles, fine lines, and age spots. It also enhances collagen production, which improves skin elasticity and firmness. Ascorbyl Palmitate has been found to reduce the risk of cardiovascular disease by lowering cholesterol levels, improving blood flow, and reducing oxidative stress. It also enhances immune function by stimulating the production of white blood cells.

Advantages and Limitations for Lab Experiments

Ascorbyl Palmitate has several advantages for lab experiments. It is stable and has a long shelf life, making it easy to store and use. It is also readily available and relatively inexpensive. However, Ascorbyl Palmitate has some limitations, including its low solubility in water and its potential to oxidize in the presence of air and light.

Future Directions

There are several future directions for Ascorbyl Palmitate research. One area of interest is its potential use in cancer prevention and treatment. Ascorbyl Palmitate has been found to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Ascorbyl Palmitate has been found to reduce oxidative stress and inflammation in the brain, which may help prevent or slow the progression of these diseases. Overall, Ascorbyl Palmitate has significant potential for future research and application in various fields.

Synthesis Methods

Ascorbyl Palmitate can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the reaction between L-ascorbic acid and palmitic acid in the presence of a catalyst. Enzymatic synthesis involves the use of lipase enzymes to catalyze the reaction between L-ascorbic acid and palmitic acid. Microbial fermentation involves the use of microorganisms to produce Ascorbyl Palmitate.

Scientific Research Applications

Ascorbyl Palmitate has been extensively studied for its potential health benefits. It has been found to exhibit antioxidant and anti-inflammatory properties, which make it useful in preventing and treating various diseases. Ascorbyl Palmitate has been shown to improve skin health, reduce the risk of cardiovascular disease, and enhance immune function.

properties

CAS RN

1330-84-3

Product Name

(Palmitoyloxy)-L-ascorbic acid

Molecular Formula

C22H38O7

Molecular Weight

414.5 g/mol

IUPAC Name

[(2S)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hexadecanoate

InChI

InChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(25)28-21-19(26)22(27)29-20(21)17(24)16-23/h17,20,23-24,26H,2-16H2,1H3/t17-,20-/m0/s1

InChI Key

DLPACQFCRQUOOZ-PXNSSMCTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)O[C@H]1[C@H](CO)O)O

SMILES

CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)O)O

Other CAS RN

1330-84-3

Origin of Product

United States

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